3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Overview
Description
“3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 230.69 .Scientific Research Applications
Application 1: PARP Inhibition
- Application Summary : This compound is studied for its potential as a PARP inhibitor, which can enhance the cytotoxic effects of ionizing radiation and DNA-damaging chemotherapy agents .
Application 2: T-Cell Growth Inhibition
- Application Summary : The compound has been evaluated for its ability to inhibit the growth of T cells, which can have implications in autoimmune diseases and transplantation .
Application 3: Synthesis of Heterocyclic Compounds
- Application Summary : It serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities .
Application 7: Antimicrobial Activity
- Application Summary : This compound has been synthesized and tested for its antimicrobial properties, which could lead to the development of new antibacterial agents .
Application 8: Analgesic and Anti-inflammatory Activity
- Application Summary : Derivatives of the compound have been explored for their analgesic and anti-inflammatory activities, which could be beneficial in pain management and inflammatory conditions .
Application 9: Anti-spermatogenic Effects
- Application Summary : Certain indazole derivatives, including those related to the compound , have been found to exhibit anti-spermatogenic effects, which could have implications in fertility research .
Application 10: Synthesis of Bioactive Molecules
- Application Summary : The compound is used in the synthesis of bioactive molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects .
Application 11: Development of Anticancer Agents
- Application Summary : Indazole derivatives, including those related to the compound, are being explored for their potential as anticancer agents .
Application 12: FGFR1 Inhibitory Activity
Safety And Hazards
properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUNWLWLYAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.